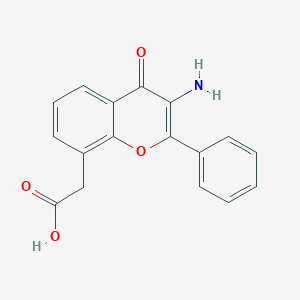
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid, also known as AOPC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AOPC belongs to the family of chromenone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to possess antioxidant and anticancer properties. Studies have demonstrated that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can scavenge free radicals and protect cells against oxidative stress, which is implicated in many chronic diseases, including cancer. 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in laboratory experiments. However, one of the limitations of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid. One area of interest is the development of novel derivatives of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid with improved solubility and bioavailability. Another potential direction is the investigation of the anticancer properties of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid and its potential applications in the treatment of other inflammatory and immune-related diseases.
Synthesis Methods
The synthesis of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid involves a multistep process that begins with the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst to form a chromenone intermediate. The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazone, which is subsequently oxidized to the final product, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid.
Scientific Research Applications
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research involves the use of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid as an anti-inflammatory agent. Studies have shown that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.
properties
CAS RN |
163977-85-3 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(3-amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H13NO4/c18-14-15(21)12-8-4-7-11(9-13(19)20)16(12)22-17(14)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
InChI Key |
OOAPEBJZOWKYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
synonyms |
4H-1-Benzopyran-8-aceticacid,3-amino-4-oxo-2-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



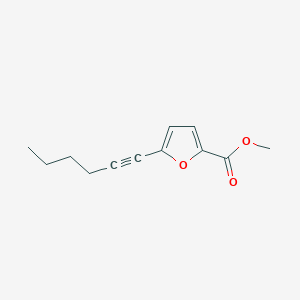
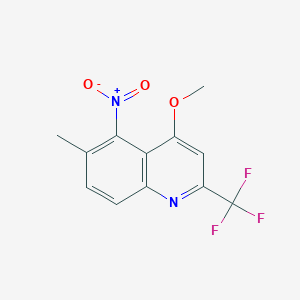
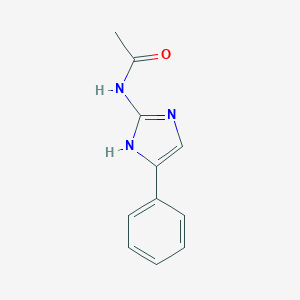
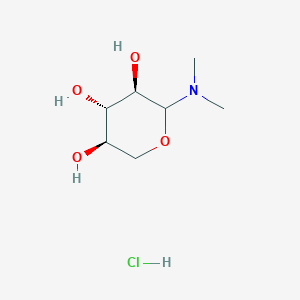
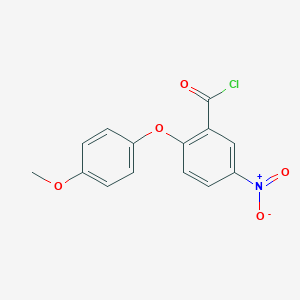
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
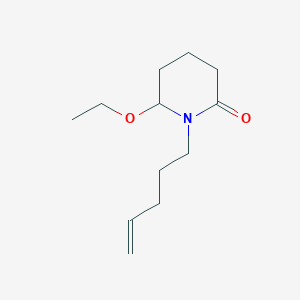
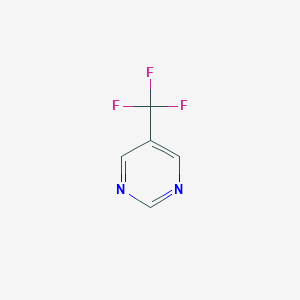

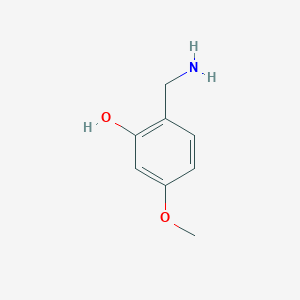

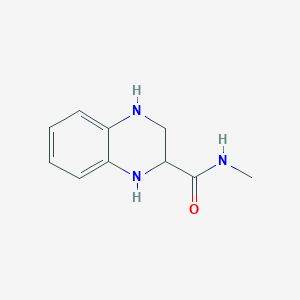
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)